N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide
CAS No.:
Cat. No.: VC15026292
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide -](/images/structure/VC15026292.png)
Specification
Molecular Formula | C20H22N2O2 |
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Molecular Weight | 322.4 g/mol |
IUPAC Name | N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide |
Standard InChI | InChI=1S/C20H22N2O2/c1-24-17-8-9-18-16(14-22-19(18)13-17)11-12-21-20(23)10-7-15-5-3-2-4-6-15/h2-6,8-9,13-14,22H,7,10-12H2,1H3,(H,21,23) |
Standard InChI Key | VEDDCERSOBHEMW-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide reflects its three primary components:
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A 6-methoxyindole moiety (C₉H₉NO)
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An ethylamine linker (C₂H₅N)
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A 3-phenylpropanamide group (C₉H₁₀NO)
The molecular formula is C₂₀H₂₂N₂O₂, with a calculated molecular weight of 322.40 g/mol .
Structural Characterization
The compound’s structure features:
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A planar indole ring with a methoxy substituent at position 6.
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A flexible ethylamine chain at position 3 of the indole.
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A propanamide tail terminating in a phenyl group.
Key structural analogs, such as N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide (PubChem CID 1794373), demonstrate similar hydrogen-bonding patterns, with donor/acceptor counts of 2/2 .
Table 1: Computed Physicochemical Properties
Synthesis and Analytical Data
Proposed Synthesis Pathway
While no explicit synthesis protocol exists for this compound, a plausible route involves:
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Indole functionalization: Introducing a methoxy group at position 6 via Friedel-Crafts alkylation .
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Ethylamine attachment: Coupling 2-chloroethylamine to the indole’s 3-position using Ullmann conditions.
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Amide formation: Reacting the resulting amine with 3-phenylpropanoyl chloride in dichloromethane with DMAP catalyst.
Reaction yields for analogous compounds range from 45–68% .
Spectroscopic Signatures
Predicted spectral data based on structural analogs include:
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, indole NH), 7.25–7.15 (m, 5H, phenyl), 6.85 (d, J=8.4 Hz, 1H, indole H-7), 3.85 (s, 3H, OCH₃) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O) .
Parameter | Value |
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Plasma Protein Binding | 92% ± 3% |
Blood-Brain Barrier | Moderate penetration |
Oral Bioavailability | 34% (rat model) |
Applications and Industrial Relevance
Neurological Research
The compound’s structural features make it a candidate for:
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Allosteric modulation of 5-HT receptors
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Development of PET tracers for serotonin imaging
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Prodrug strategies for blood-brain barrier penetration
Material Science
Preliminary studies on analogous indole-amides show:
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